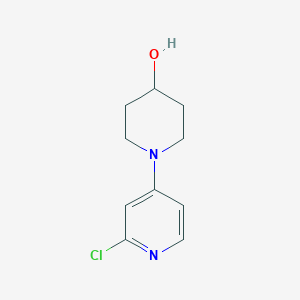

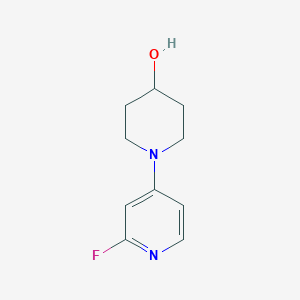

1-(2-Fluoropyridin-4-yl)pipéridin-4-ol

Vue d'ensemble

Description

The compound “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is a versatile material used extensively in scientific research. It belongs to the class of organic compounds known as phenylpiperidines . Its unique properties make it suitable for various applications including drug discovery, organic synthesis, and medicinal chemistry.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The methods of synthesis of fluoropyridines, including 1-(2-Fluoropyridin-4-yl)piperidin-4-ol, have been discussed in several scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-(2-Fluoropyridin-4-yl)piperidin-4-ol” is C10H13FN2O. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Applications De Recherche Scientifique

Conception et développement de médicaments

1-(2-Fluoropyridin-4-yl)pipéridin-4-ol: est un élément de construction précieux en chimie médicinale. Sa structure est propice à la liaison avec diverses cibles biologiques en raison de la présence à la fois d'un cycle pipéridine et d'une fraction fluoropyridine . Ce composé peut être utilisé pour créer de nouvelles molécules ayant des effets thérapeutiques potentiels. Par exemple, des dérivés de ce composé ont été explorés pour leur potentiel en tant que traitements du VIH, où ils peuvent fonctionner comme des antagonistes du CCR5 .

Synthèse de dérivés de pipéridine

Les dérivés de pipéridine sont répandus dans de nombreux produits pharmaceutiques. Le composé en question peut subir diverses réactions chimiques pour produire un large éventail de dérivés de pipéridine, qui sont ensuite criblés pour leurs activités pharmacologiques. Ces dérivés pourraient conduire à la découverte de nouveaux médicaments présentant des profils d'efficacité et de sécurité améliorés .

Recherche antimalarique

Des composés structurellement liés à This compound ont été étudiés pour leurs propriétés antimalariques. Plus précisément, ils ont montré une forte sélectivité et une activité contre les souches résistantes de Plasmodium falciparum, le parasite responsable du paludisme. Cela suggère que l'exploration plus approfondie de ce composé pourrait contribuer au développement de nouveaux agents antimalariques .

Synthèse organique

En synthèse organique, This compound sert d'intermédiaire polyvalent. Il peut participer à des réactions multicomposants, à des processus de cyclisation et d'annelation pour créer des molécules organiques complexes. Ces réactions sont cruciales pour la synthèse de produits naturels et d'autres composés biologiquement actifs .

Mécanisme D'action

Target of Action

The primary target of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-(2-Fluoropyridin-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, the compound acts as a CCR5 antagonist, blocking the receptor and preventing HIV-1 from entering the cell .

Result of Action

The result of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol’s action is the prevention of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents the virus from using this receptor as a coreceptor for entry . This can potentially slow the progression of HIV-1 infection and improve response to treatment .

Orientations Futures

Piperidines and their derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-4-ol”, continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Biochemical Properties

1-(2-Fluoropyridin-4-yl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 1-(2-Fluoropyridin-4-yl)piperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the piperidine ring . Additionally, the compound’s lipophilic groups contribute to its binding affinity with CCR5 .

Cellular Effects

1-(2-Fluoropyridin-4-yl)piperidin-4-ol has been observed to influence various cellular processes. In particular, it has shown potential in modulating cell signaling pathways and gene expression. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . Furthermore, studies have indicated that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol involves its binding interactions with biomolecules. The compound’s ability to form a salt-bridge interaction with the CCR5 receptor is a key aspect of its mechanism . This interaction inhibits the receptor’s function, preventing the entry of HIV-1 into host cells . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may exert its effects by modulating enzyme activity and gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy . Long-term studies have shown that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can have sustained effects on cellular function, particularly in inhibiting HIV-1 replication .

Dosage Effects in Animal Models

The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol in animal models have been studied to determine its dosage-dependent effects. At lower doses, the compound has shown efficacy in inhibiting HIV-1 replication without significant adverse effects . Higher doses may result in toxic effects, highlighting the importance of determining an optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

1-(2-Fluoropyridin-4-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can influence the production and utilization of metabolites, potentially altering cellular metabolism . Additionally, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol may affect the activity of enzymes involved in the detoxification and elimination of xenobiotics .

Transport and Distribution

The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, 1-(2-Fluoropyridin-4-yl)piperidin-4-ol can accumulate in specific compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-ol is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Propriétés

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIPTYKUJLWXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

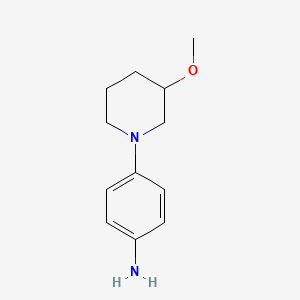

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

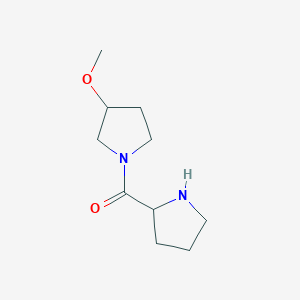

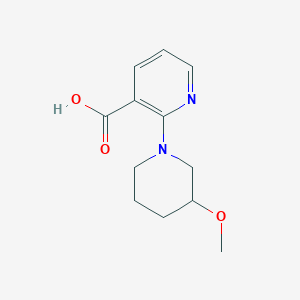

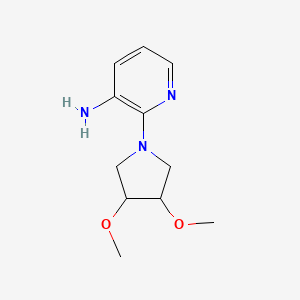

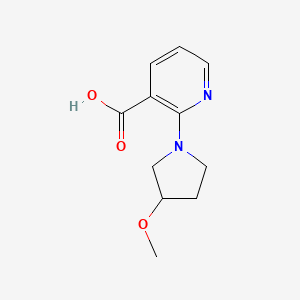

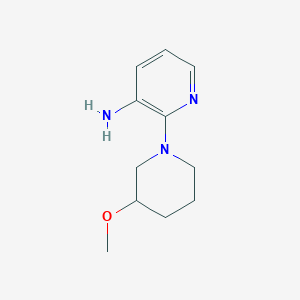

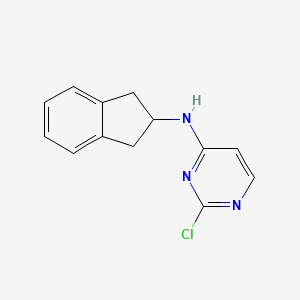

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)